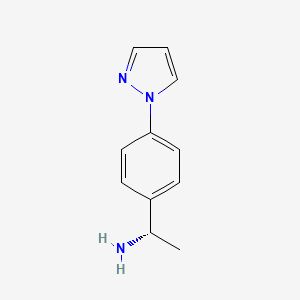

(s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

Beschreibung

(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine is a chiral amine featuring a pyrazole-substituted phenyl group. The compound is characterized by its (S)-configured stereocenter, a phenyl ring para-substituted with a pyrazole moiety, and a primary amine group. Pyrazole-containing compounds are widely studied due to their pharmacological relevance, including applications as kinase inhibitors, receptor antagonists, and antimicrobial agents .

The synthesis of structurally related compounds, such as 1-12 (a borate-containing analog), involves multi-step reactions starting from bromomethylphenylpyrazole intermediates, followed by amine functionalization under controlled conditions (e.g., HCl treatment in diethyl ether) .

Eigenschaften

IUPAC Name |

(1S)-1-(4-pyrazol-1-ylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWSPVPPKRRCPI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group via a coupling reaction, such as a Suzuki or Heck coupling.

Introduction of the Ethanamine Moiety:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyrazole ring or other functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

The compound’s analogs differ in substituents on the phenyl ring, heterocyclic systems, or stereochemistry. Key comparisons include:

Key Observations :

- Substituent Position : The para-substituted pyrazole (target compound) offers optimal steric and electronic profiles for receptor binding compared to meta-substituted analogs .

- Heterocycle Replacement : Thiazole or pyridine substitutions alter electron distribution, affecting solubility and target affinity .

- Chirality : The (S)-configuration may enhance enantioselective interactions, as seen in related chiral amines .

Pharmacological Relevance

Biologische Aktivität

(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine, also known by its CAS number 1213139-00-4, is a chiral compound featuring a pyrazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology, where it may exhibit anxiolytic and antidepressant-like effects. The unique structural characteristics of this compound allow for selective targeting of neurotransmitter systems, making it a candidate for further studies in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃

- Molecular Weight : 187.25 g/mol

- CAS Number : 1213139-00-4

The presence of the pyrazole moiety is significant as it is associated with various biological activities, including modulation of serotonin receptors, which are crucial for mood regulation and anxiety disorders .

Research indicates that this compound interacts primarily with serotonin receptors. The binding affinity and inhibitory action have been investigated through molecular docking studies, which suggest that this compound may influence neurotransmitter systems involved in anxiety and mood disorders .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

-

Neuropharmacological Studies :

- A study highlighted the anxiolytic and antidepressant-like effects observed in compounds with similar pyrazole structures. These effects were attributed to their ability to modulate serotonin receptor activity .

- Another research effort focused on the synthesis and characterization of pyrazole derivatives, demonstrating their potential as lead compounds in developing new antidepressants or anxiolytics .

- Molecular Docking Studies :

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In vivo Studies : To assess the pharmacodynamics and pharmacokinetics of this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

- Clinical Trials : To evaluate therapeutic efficacy in treating anxiety and depression.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group exhibits nucleophilic properties, enabling reactions with electrophilic agents. Key examples include:

Alkylation/Acylation :

-

Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For instance, analogous compounds like 4-chloro-6-methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidine undergo nucleophilic substitution with amines to yield N-substituted derivatives .

-

Conditions: Typically performed in polar aprotic solvents (e.g., DMF) with bases like DIPEA to deprotonate the amine .

Table 1: Example Nucleophilic Substitution Reactions

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Chloropyrimidine | N-Substituted pyrimidine derivative | DMF, DIPEA, RT | 77–84% | |

| Acetyl chloride | Acetamide derivative | EtOH, reflux | 72–75% |

Condensation Reactions

The amine participates in condensation with carbonyl compounds, forming Schiff bases or heterocyclic systems:

Schiff Base Formation :

-

Reacts with aldehydes/ketones to generate imines. For example, chalcones are synthesized via base-catalyzed condensation of analogous amines with benzaldehydes .

-

Conditions : Ethanol or DMF under reflux with catalytic triethylamine .

Heterocyclic Synthesis :

-

Pyrazole-containing amines serve as precursors for thiazoles and pyrimidines. In one study, 2-(1H-pyrazol-4-yl)ethanamine derivatives reacted with thioureas to form thiazole rings .

Salt Formation

The basic amine group forms stable salts with acids, enhancing solubility for pharmaceutical applications:

-

Reacts with hydrochloric or sulfuric acid to produce water-soluble ammonium salts.

-

Safety Note : The compound’s oral toxicity (H302) and skin irritation (H315) highlight the need for careful handling during salt synthesis .

Coordination Chemistry

The pyrazole moiety acts as a ligand in metal complexes, while the amine group provides additional binding sites:

Metal Complexation :

-

Pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming stable chelates. Structural analogs like 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine show potential in catalysis or medicinal chemistry .

-

Example : Pyrazole-thiazole hybrids exhibit planar geometries ideal for metal binding, as seen in X-ray crystallography studies .

Comparative Reactivity

Table 2: Reactivity Comparison with Structural Analogs

Q & A

Q. What are the optimal synthetic routes for preparing (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of 1H-pyrazole derivatives with substituted phenyl precursors. A common approach includes: (i) Coupling 4-(1H-pyrazol-1-yl)phenyl intermediates with chiral ethylamine precursors using catalytic asymmetric methods. (ii) Purification via recrystallization or chiral chromatography (e.g., HPLC with amylose-based columns) to ensure enantiomeric purity . Critical parameters include solvent choice (e.g., ethanol or methanol for reflux), reaction temperature (60–80°C), and catalyst selection (e.g., chiral palladium complexes).

Q. How can NMR spectroscopy distinguish positional isomers or confirm the regioselectivity of pyrazole substitution in this compound?

- Methodological Answer :

- 1H NMR : The pyrazole ring protons (C3 and C5 positions) exhibit distinct splitting patterns due to coupling with adjacent nitrogen atoms. For 1H-pyrazol-1-yl substitution, the proton at C3 appears as a singlet (~δ 7.8–8.2 ppm), while C5 protons show doublet splitting (~δ 6.5–7.0 ppm) .

- 13C NMR : The quaternary carbon attached to the pyrazole (C4-phenyl) resonates at ~δ 140–145 ppm, while the chiral ethanamine carbon (C1) appears at ~δ 50–55 ppm .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is standard. Key steps: (i) Data collection at low temperature (100 K) to minimize thermal motion. (ii) Use of hydrogen-bonding constraints to stabilize the chiral amine moiety. (iii) Validation of the (S)-configuration via Flack parameter analysis (target: < 0.1 for high confidence) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s biological activity or binding affinity in receptor studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of pyrazole substituents (e.g., electron-withdrawing groups at C3 or C5).

- Example : Fluorine substitution at C3 enhances metabolic stability but may reduce solubility.

- Assay Design : Competitive binding assays (e.g., fluorescence polarization) with labeled ligands quantify affinity changes. Computational docking (e.g., AutoDock Vina) predicts steric/electronic interactions .

Q. What analytical techniques validate enantiomeric excess (ee) in synthesized batches of this chiral amine?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) to resolve enantiomers. Retention times differ by ~2–3 minutes .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +15° to +25° for (S)-enantiomer in chloroform) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

- Methodological Answer :

- In Silico Tools : SwissADME or pkCSM predicts logP (optimal: 2–3 for BBB penetration), topological polar surface area (TPSA < 60 Ų), and P-glycoprotein substrate likelihood.

- MD Simulations : Molecular dynamics (e.g., GROMACS) simulate membrane bilayer interactions, focusing on hydrogen bonding with lipid headgroups .

Q. What strategies mitigate byproduct formation during the coupling of pyrazole and phenyl precursors?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.